Cas no 2625-65-2 (Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate)

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate structure
2625-65-2 structure
Product Name:Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate
CAS No:2625-65-2
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD29923017
CID:4674801
PubChem ID:18729364
Update Time:2025-04-23

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate
    • AX8272689
    • CAA62565
    • CS-0161788
    • methyl 2-(1-methylimidazol-4-yl)acetate
    • 1H-Imidazole-4-acetic acid, 1-methyl-, methyl ester
    • 2625-65-2
    • AKOS023398717
    • Methyl2-(1-methyl-1H-imidazol-4-yl)acetate
    • AS-68695
    • SCHEMBL13563916
    • D83284
    • MDL: MFCD29923017
    • Inchi: 1S/C7H10N2O2/c1-9-4-6(8-5-9)3-7(10)11-2/h4-5H,3H2,1-2H3
    • InChI Key: FIXRZEKDRQZYRB-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1=CN(C)C=N1)=O

Computed Properties

  • Exact Mass: 154.074227566g/mol
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1
  • XLogP3: -0.2

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Additional information on Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (CAS No. 2625-65-2): A Comprehensive Overview in Modern Chemical Biology

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, identified by its CAS number 2625-65-2, is a significant compound in the realm of chemical biology. This molecule, featuring a unique structural framework, has garnered considerable attention due to its versatile applications in pharmaceutical research and drug development. The compound's molecular structure, characterized by an acetic acid ester moiety linked to a 1-methylimidazole ring, positions it as a valuable intermediate in synthesizing bioactive molecules.

The Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate molecule exhibits notable chemical properties that make it indispensable in synthetic organic chemistry. The presence of the imidazole ring imparts a certain level of stability while also providing a site for further functionalization. This dual functionality is particularly useful in designing molecules that interact with biological targets, such as enzymes and receptors. The ester group, on the other hand, offers a handle for various chemical transformations, including hydrolysis and transesterification, which are pivotal in drug synthesis.

Recent advancements in the field of chemical biology have highlighted the importance of heterocyclic compounds like Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate. These compounds are increasingly being explored for their potential in modulating biological pathways. For instance, studies have demonstrated that imidazole derivatives can serve as scaffolds for developing antimicrobial agents. The specific substitution pattern in Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate enhances its binding affinity to bacterial enzymes, making it a promising candidate for novel antibiotics.

In the context of drug discovery, the compound's structural features make it an attractive building block for creating small-molecule inhibitors. Researchers have leveraged its scaffold to design molecules that target various therapeutic areas, including oncology and neurology. The ability to modify both the imidazole ring and the acetic acid ester group allows for fine-tuning of physicochemical properties such as solubility and bioavailability. This flexibility is crucial for optimizing drug-like characteristics and improving pharmacokinetic profiles.

The synthesis of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate involves multi-step organic reactions that highlight the compound's synthetic utility. One common synthetic route involves the condensation of methyl acetoacetate with 1-methylimidazole under acidic conditions. This reaction proceeds efficiently, yielding the desired product with high purity. The ease of synthesis underscores the compound's accessibility for further derivatization and application in diverse research settings.

Current research endeavors are focusing on expanding the applications of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate beyond traditional pharmaceuticals. For example, scientists are investigating its potential use in materials science, where its unique structural features could contribute to the development of novel polymers and coatings. Additionally, the compound's ability to form coordination complexes with metal ions has opened avenues for exploring its role in catalysis and material engineering.

The biocompatibility and low toxicity profile of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate make it a favorable candidate for preclinical studies. Researchers are employing computational methods to predict its interaction with biological targets, which aids in rational drug design. These studies not only enhance our understanding of the compound's mechanism of action but also provide insights into its potential therapeutic applications.

In conclusion, Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (CAS No. 2625-65-2) stands out as a versatile and valuable compound in chemical biology. Its unique structural attributes, coupled with its synthetic accessibility, position it as a key intermediate in pharmaceutical development and beyond. As research continues to uncover new applications and functionalities, this compound is poised to play an increasingly pivotal role in advancing scientific knowledge and innovation.

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